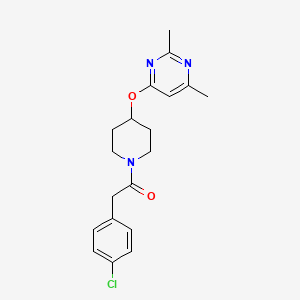
2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- This compound is synthesized using microwave irradiation, which is a novel and efficient method. It demonstrates significant antibacterial activity, highlighting its potential in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
- Another study confirms its synthesis under microwave conditions and its application in combating bacterial infections, further supporting its role in antibiotic research (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Electronic Properties
- The compound's crystal structure and electronic properties have been studied, providing insights into its potential application in developing anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).
Antitumor Activity
- Some derivatives of this compound exhibit potential antitumor activities against breast cancer cells, suggesting its utility in cancer therapy research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Neuroprotective Activities
- The compound shows promise in neuroprotection against glutamate-induced cell death, which could be significant in treating neurological disorders (Zhong, Gao, Xu, Qi, & Wu, 2020).
Antimicrobial Evaluation
- Its derivatives have been evaluated for antimicrobial activity, reinforcing its potential in addressing microbial resistance issues (Fuloria, Singh, Shaharyar, & Ali, 2009).
Anticancer and Antimicrobial Agents
- Novel derivatives with pyrazole moieties show promising anticancer and antimicrobial activities, which could be crucial in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-13-11-18(22-14(2)21-13)25-17-7-9-23(10-8-17)19(24)12-15-3-5-16(20)6-4-15/h3-6,11,17H,7-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYZIAAKBJKNRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2362228.png)
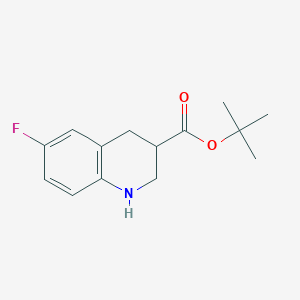

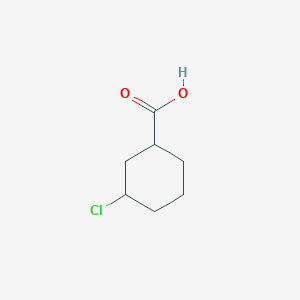
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2362236.png)
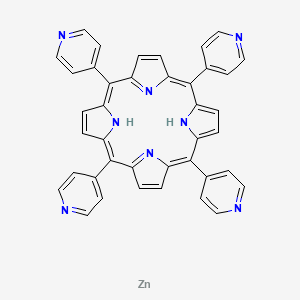
![2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2362239.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2362241.png)
![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)
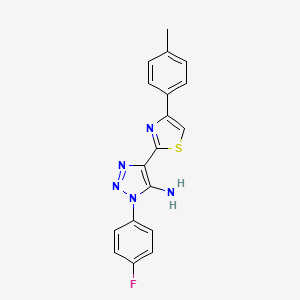
![6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2362246.png)
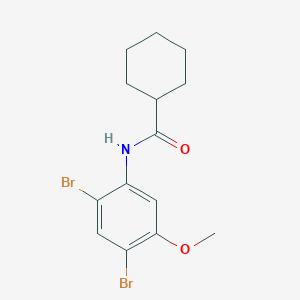
![N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2362250.png)